1,3,5-Triazine-2,4,6-triamine, phosphate

Thermal Degradation Flame Retardant Polyamide Processing

High-temperature engineering resins like glass-filled PA66 demand thermally stable flame retardants. MPP decomposes endothermically above 350°C, exceeding the 280-320°C processing window. - Achieves UL-94 V-0 at optimized loadings; prevents mold corrosion vs. APP. - Halogen-free phosphorus-nitrogen synergy: releases phosphoric acid for char formation + inert gases for intumescence. - Available in commercial grades spec'd for PA6, PA66, PBT, and IFR polyolefin systems.

Molecular Formula C3H9N6O4P
Molecular Weight 224.12 g/mol
CAS No. 218768-84-4
Cat. No. B3432432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Triazine-2,4,6-triamine, phosphate
CAS218768-84-4
Molecular FormulaC3H9N6O4P
Molecular Weight224.12 g/mol
Structural Identifiers
SMILESC1(=NC(=NC(=N1)N)N)N.OP(=O)(O)O
InChIInChI=1S/C3H6N6.H3O4P/c4-1-7-2(5)9-3(6)8-1;1-5(2,3)4/h(H6,4,5,6,7,8,9);(H3,1,2,3,4)
InChIKeyXFZRQAZGUOTJCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview and Flame Retardant Mechanism


1,3,5-Triazine-2,4,6-triamine, phosphate (CAS 218768-84-4), commercially known as melamine polyphosphate (MPP), is a halogen-free, phosphorus-nitrogen synergistic flame retardant with the molecular formula C₃H₉N₆O₄P and a molecular weight of 224.12 g/mol . It decomposes endothermically above 350°C, acting as a heat sink while releasing phosphoric acid to promote char formation and non-combustible nitrogen gases to intumesce the protective layer [1]. MPP is primarily utilized in glass-fiber-reinforced polyamides (PA6, PA66), polyesters (PBT), and polyolefins where high processing temperatures preclude the use of less thermally stable alternatives .

Chemistry
Halogen-free P–N synergism, intumescent mechanism
Thermal Window
Decomposes above 350 °C, enabling high-temperature resin processing
Resin Compatibility
Designed for glass-fiber-reinforced PA, PBT, and polyolefins

Why Generic Substitution Fails


Substituting 1,3,5-triazine-2,4,6-triamine, phosphate (MPP) with other melamine derivatives or intumescent agents introduces significant performance trade-offs that can compromise fire safety ratings or material integrity. While melamine cyanurate (MC) offers lower cost, it decomposes at only 310°C versus MPP's 360°C, rendering it unsuitable for high-temperature engineering resins like glass-filled PA66 [1]. Conversely, while ammonium polyphosphate (APP) demonstrates superior char-forming capacity at equivalent loadings, it is more hydrophilic and can cause mold corrosion, whereas MPP's lower water solubility provides enhanced compatibility with moisture-sensitive applications . Without accounting for these differentiated thermal and hygroscopic properties, generic substitutions can lead to premature degradation during extrusion, variable UL-94 ratings, and diminished mechanical properties of the final composite [2].

! Melamine cyanurate decomposes at lower temperature, limiting use in high-temp engineering resins.
! Ammonium polyphosphate may introduce moisture sensitivity and mold corrosion in humidity-exposed applications.

Quantitative Differentiation Evidence


Thermal Stability vs Melamine Cyanurate

1,3,5-Triazine-2,4,6-triamine, phosphate (MPP) demonstrates a decomposition temperature of ≥360°C, which is 50°C higher than melamine cyanurate (MC) at 310°C, and 110°C higher than unmodified melamine (250°C) [1]. This thermal margin is critical for processing glass-fiber-reinforced polyamides (PA66) and polyesters (PBT), which require processing temperatures of 280–320°C. At these temperatures, MC would undergo premature endothermic decomposition, resulting in gas evolution, foaming defects, and loss of flame retardant efficacy .

Thermal Stability
Head-to-head
≥360 °C vs 310 °C (MC)
Supports processing of glass-filled PA66/PBT without pre-degradation risk.
TGA under inert/oxidative conditions; 50 °C margin critical for 280–320 °C processing.
Thermal Degradation Flame Retardant Polyamide Processing

Flame Retardant Efficiency in Polypropylene

When formulated as part of an intumescent system, MPP enables polypropylene (PP) composites to achieve UL-94 V-0 ratings. A covalent DPAPI-MP formulation at 20 wt% loading increased the Limiting Oxygen Index (LOI) from a neat PP baseline of 17.2% to 27.8% (a 62% relative increase) and achieved UL-94 V-0 [1]. In a separate comparative evaluation of intumescent systems, a melamine salt of pentaerythritol phosphate at 20% loading achieved UL94-V0 (4 mm thickness) with an LOI increase of 72% relative to neat PP .

LOI in Polypropylene
Reported
27.8% LOI, V-0 at 20 wt% loading
Intumescent MPP system achieves self-extinguishing rating at industrial loading.
Cross-study comparable; neat PP baseline 17.2% LOI.
Polypropylene Intumescent Flame Retardant UL-94 Vertical Burning

Loading Efficiency vs Ammonium Polyphosphate

A direct comparative study in unsaturated polyester resin (RUP) evaluated the flame retardant efficiency of ammonium polyphosphate (APP) versus melamine polyphosphate (MPP). The data show that to achieve the best grade of UL-94 V-0 standard, a loading of 25 wt% of APP is required, whereas MPP requires a higher loading of 30 wt% to attain the same V-0 rating [1]. This indicates that APP offers superior char-forming efficiency per unit weight in this matrix, while MPP trades off some condensed-phase activity for superior thermal stability and lower hygroscopicity.

Loading Efficiency
Head-to-head
MPP 30 wt% vs APP 25 wt% for V-0
APP requires lower loading in unsaturated polyester; MPP trades loading for thermal/hygroscopic benefits.
Unsaturated polyester matrix, UL-94 vertical burning.
Unsaturated Polyester Ammonium Polyphosphate Flame Retardant Loading

Performance Trade-off in Rigid PU Foam

In water-blown rigid polyurethane foam (PUF), a direct head-to-head comparison of MPP and melamine cyanurate (MC) revealed a distinct performance dichotomy. The mechanical and thermo-oxidative stability of PUF filled with MC was found to be better than that of MPP filled PUF [1]. Conversely, the flame retardant (FR) property of MPP filled PUF was better than that of MC filled PUF, as evaluated by cone calorimeter, LOI, and char residue estimation [2]. This confirms that MC and MPP are not interchangeable: MC preserves foam mechanical integrity better, while MPP delivers superior fire protection.

PU Foam Trade-off
Head-to-head
MPP superior FR; MC superior mechanical stability
Selection depends on prioritizing fire safety vs. dimensional/mechanical integrity.
Water-blown rigid PU foam; cone calorimeter, LOI, smoke density evaluation.
Polyurethane Foam Mechanical Properties Cone Calorimetry

Fire Extinguishing Time in Bio-Based PU Foam

In bio-based rigid polyurethane foam, a direct head-to-head comparison of three melamine-based additives revealed that melamine phosphate (MP) provides the shortest fire extinguishing time. The neat foam burned for 40 seconds with 40% weight loss. The addition of melamine phosphate extinguished the fire in 11 seconds with only 3 wt% weight loss, outperforming melamine cyanurate (21 s, 4 wt%) and pure melamine (14 s, 2.5 wt%) in terms of burning duration [1]. This demonstrates that MP is the most effective among the three for rapid flame suppression in this foam matrix.

Extinguishing Time
Head-to-head
MP 11 s, MC 21 s, Melamine 14 s
Melamine phosphate provides fastest flame suppression in bio-based PU foam.
Direct flame exposure; neat foam 40 s burning with 40% weight loss.
Bio-Based Polyurethane Flame Extinguishing Time Additive Flame Retardant

Flame Retardancy in Epoxy Resin

In epoxy resin composites, melamine phosphate (MP) functions as both a hardener and a flame retardant. The limiting oxygen index (LOI) increases consistently with MP content. At 30 wt% MP loading, the epoxy composite achieves an LOI of 34.5% and attains a UL-94 V-0 rating [1]. This demonstrates that MP alone can impart self-extinguishing properties to epoxy matrices without requiring additional synergists at this loading level.

Epoxy FR Performance
Class-level
LOI 34.5%, V-0 at 30 wt% MP
Dual hardener/FR function achieves self-extinguishing epoxy with simplified formulation.
Class-level inference; validate loading for specific epoxy grade.
Epoxy Resin Limiting Oxygen Index UL-94 Vertical Burning

Application Scenarios Based on Evidence


Glass-Fiber-Reinforced PA for Electrical and Automotive

MPP is the flame retardant of choice for glass-fiber-reinforced PA6 and PA66 due to its decomposition temperature of ≥360°C, which exceeds the 280–320°C processing window of these engineering thermoplastics [1]. Unlike melamine cyanurate (310°C), MPP does not undergo premature degradation, outgassing, or mold corrosion during extrusion and injection molding . Commercial grades of MPP are specifically engineered for PA66 to achieve UL-94 V-0 ratings, meeting stringent electrical safety standards (IEC 60695-11-10) for connectors, circuit breakers, and relay housings .

Intumescent Flame-Retardant Polypropylene

In polypropylene systems, MPP serves as an effective acid and gas source within intumescent flame retardant (IFR) formulations. Evidence shows that MPP-based IFR systems at 20 wt% loading achieve UL-94 V-0 ratings and raise LOI from 17.2% to 27.8%, representing a 62% relative improvement [1]. These formulations are particularly suitable for applications requiring both fire safety and water resistance, as covalently bonded MPP systems retain V-0 ratings even after 168 hours of hydrothermal aging at 70°C .

Rigid PU Foam for Building Insulation

For rigid polyurethane foam applications where fire performance takes precedence over mechanical strength and dimensional stability, MPP is the preferred melamine derivative. Direct comparative data in water-blown PUF demonstrate that MPP-filled foams exhibit superior flame retardant properties compared to MC-filled foams, as measured by cone calorimetry and LOI [1]. This makes MPP the appropriate selection for insulation panels, spray foams, and construction materials where building code fire safety compliance is the overriding specification requirement.

Epoxy Composites for Electronics

MP functions effectively as both a hardener and a flame retardant in epoxy resin systems. At a loading of 30 wt%, MP-modified epoxy achieves an LOI of 34.5% and UL-94 V-0 rating [1]. This single-additive approach simplifies formulation complexity while meeting the flame retardancy requirements for electronics encapsulation, potting compounds, and FR-4 laminate alternatives in printed circuit board applications where halogen-free compositions are increasingly mandated by RoHS and WEEE directives.

Application
Selection Property
Validation Focus
Glass-fiber-reinforced PA/PBT
Thermal stability above processing window
UL-94 V-0 rating, mold corrosion, outgassing control
Intumescent Polypropylene
Char formation and LOI increase at moderate loading
V-0 retention after hydrothermal aging, water resistance
Rigid PU Insulation Foam
Flame retardancy precedence over mechanical preservation
Cone calorimetry, LOI, smoke density, building code compliance
Epoxy Electronics Encapsulation
Single-additive hardener and FR function
LOI >34%, V-0 rating, halogen-free RoHS compliance

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